molecular formula C7H14O2<br>CH3COOCH(CH3)C3H7<br>C7H14O2 B179418 1-Methylbutyl acetate CAS No. 626-38-0

1-Methylbutyl acetate

Cat. No.: B179418
CAS No.: 626-38-0
M. Wt: 130.18 g/mol
InChI Key: GQKZRWSUJHVIPE-UHFFFAOYSA-N
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Preparation Methods

1-Methylbutyl acetate can be synthesized through various methods:

    Esterification Reaction: This involves the reaction of 1-methylbutanol with acetic acid in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

    Industrial Production: Industrially, this compound is produced using acetic acid as an acetylating agent and clays as catalysts.

Chemical Reactions Analysis

1-Methylbutyl acetate undergoes several types of chemical reactions:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce 1-methylbutanol and acetic acid.

    Oxidation: When exposed to strong oxidizing agents, this compound can be oxidized to form acetic acid and other oxidation products.

    Reduction: Reduction of this compound typically involves the use of reducing agents like lithium aluminum hydride to yield 1-methylbutanol.

    Substitution: It can undergo nucleophilic substitution reactions where the acetate group is replaced by other nucleophiles.

Comparison with Similar Compounds

1-Methylbutyl acetate is similar to other esters such as:

This compound stands out due to its specific fruity aroma and its applications in both the flavor and fragrance industries as well as its potential in biotechnological processes.

Properties

IUPAC Name

pentan-2-yl acetate
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InChI

InChI=1S/C7H14O2/c1-4-5-6(2)9-7(3)8/h6H,4-5H2,1-3H3
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InChI Key

GQKZRWSUJHVIPE-UHFFFAOYSA-N
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Canonical SMILES

CCCC(C)OC(=O)C
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Molecular Formula

C7H14O2, Array
Record name SEC-AMYL ACETATE
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DSSTOX Substance ID

DTXSID8052306
Record name 2-Pentanyl acetate
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Molecular Weight

130.18 g/mol
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Physical Description

Sec-amyl acetate is a colorless to yellow watery liquid with a weak odor of bananas. Floats on water. Produces irritating vapor. (USCG, 1999), Colorless liquid with a mild odor; [NIOSH], Liquid, COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless to slightly yellow liquid; herbaceous odour, Colorless liquid with a mild odor.
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Boiling Point

271.4 °F at 760 mmHg (USCG, 1999), 130-131 °C, 121 °C, 271 °F, 249 °F
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Flash Point

89 °F (USCG, 1999), 32 °C, 32 °C (89 °F) closed cup, 32 °C c.c., 89 °F
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Solubility

Slight (NIOSH, 2023), 0.2 g/100 g water at 20 °C, Sol in alcohol, ether, In water, 1700 ppm at 25 °C, Solubility in water: poor, insoluble in water; partially soluble in heptane and triacetin, partially soluble (in ethanol), Slight
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Density

0.861 to 0.866 at 68 °F (USCG, 1999), 0.862 to 0.866 at 20 °C/20 °C, Relative density (water = 1): 0.86, 0.862-0.866, 0.87
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Vapor Density

4.5 (Air= 1), Relative vapor density (air = 1): 4.5
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Vapor Pressure

7 mmHg (NIOSH, 2023), 9.78 [mmHg], 7 torr at 20 °C, Vapor pressure, kPa at 20 °C: 0.93, 7 mmHg
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Color/Form

Colorless liquid

CAS No.

626-38-0, 53496-15-4
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Record name 2-PENTYL ACETATE
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Melting Point

-95.44 °F (USCG, 1999), -78.5 °C, -148 °C, -95.44 °F, -109 °F
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Synthesis routes and methods

Procedure details

2-Pentanol (176 g, 2.0 mol, Aldrich) and sodium acetate (18 g, 10 Aldrich) were heated to 90° C. and then acetic anhydride (240 ml, BDH GPR) was added over a 1 hour period at 100-110° C. The mixture was heated to reflux for 4 hours. The reaction mixture was then cooled, washed with water, washed with aqueous sodium bicarbonate to neutrality, dried over sodium sulfate, and then concentrated. Fractional distillation of the crude residue under vacuum provided 1-methylbutyl acetate (80-81°/140-145 mm Hg, 77% yield), the structure of which was confirmed by mass spectroscopy, nuclear magnetic resonance spectroscopy, and infra red spectroscopy (not shown).
Quantity
176 g
Type
reactant
Reaction Step One
Quantity
18 g
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Methylbutyl acetate
Reactant of Route 2
Reactant of Route 2
1-Methylbutyl acetate
Reactant of Route 3
Reactant of Route 3
1-Methylbutyl acetate
Reactant of Route 4
Reactant of Route 4
1-Methylbutyl acetate
Reactant of Route 5
Reactant of Route 5
1-Methylbutyl acetate
Reactant of Route 6
1-Methylbutyl acetate
Customer
Q & A

Q1: Does the presence or absence of 2-methylbutyl acetate affect human perception of fruit aroma?

A1: Yes, sensory studies conducted on apples indicate that humans can distinguish between apples containing 2-methylbutyl and 2-methylbutanoate esters and those lacking these compounds. [] This highlights the importance of these esters, particularly 2-methylbutyl acetate, in shaping the characteristic aroma profile of apples and potentially influencing consumer preference.

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